Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzoyl and mesitylsulfonyl groups. Common reagents used in these reactions include benzoyl chloride, mesitylene, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene, with temperature control being crucial to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and mesitylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzoyl and mesitylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[benzoyl(toluenesulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
This compound is unique due to the presence of the mesitylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-[benzoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-16-13-17(2)25(18(3)14-16)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)24(19(4)34-23)27(30)33-5/h6-15H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYROPODHLNJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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